(3-methoxyphenyl)[5-(4-methylphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone
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Overview
Description
(3-methoxyphenyl)[5-(4-methylphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone is a complex organic compound featuring a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxyphenyl)[5-(4-methylphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the phenyl and methoxyphenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3-methoxyphenyl)[5-(4-methylphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (3-methoxyphenyl)[5-(4-methylphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets can lead to the development of new drugs for treating diseases.
Medicine
In medicine, research focuses on the compound’s therapeutic potential. Studies investigate its efficacy in treating conditions such as cancer, inflammation, and neurological disorders.
Industry
Industrially, the compound is explored for its applications in materials science, including the development of new polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of (3-methoxyphenyl)[5-(4-methylphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes and providing therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
Uniqueness
Compared to similar compounds, (3-methoxyphenyl)[5-(4-methylphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone stands out due to its unique triazolopyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H24N4O2 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(3-methoxyphenyl)-[5-(4-methylphenyl)-7-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]methanone |
InChI |
InChI=1S/C26H24N4O2/c1-18-11-13-20(14-12-18)23-16-24(19-7-4-3-5-8-19)30-26(27-17-28-30)29(23)25(31)21-9-6-10-22(15-21)32-2/h3-15,17,23-24H,16H2,1-2H3 |
InChI Key |
TZTTUFFGQPGCOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(N3C(=NC=N3)N2C(=O)C4=CC(=CC=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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